molecular formula C10H14N2O B1348958 2-Morpholinoaniline CAS No. 5585-33-1

2-Morpholinoaniline

Cat. No. B1348958
CAS RN: 5585-33-1
M. Wt: 178.23 g/mol
InChI Key: QKWLVAYDAHQMLG-UHFFFAOYSA-N
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Description

2-Morpholinoaniline, also known as 2-(4-Morpholinyl)aniline, is a synthetic organic compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 g/mol . The compound is solid in form .


Synthesis Analysis

The synthesis of 2-Morpholinoaniline involves a multi-step reaction . The process includes the use of copper (I) iodide, potassium phosphate, ethylenediamine, copper (II) acetate monohydrate, [bis(acetoxy)iodo]benzene, magnesium chloride, and sodium hydroxide . The reaction conditions vary for each step, including different temperatures and atmospheres .


Molecular Structure Analysis

The SMILES string representation of 2-Morpholinoaniline is Nc1ccccc1N2CCOCC2 . This representation helps in understanding the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Morpholinoaniline is a solid compound . It has a molecular weight of 178.23 g/mol . The compound’s InChI Key is QKWLVAYDAHQMLG-UHFFFAOYSA-N .

Scientific Research Applications

Electrochemical Synthesis and Oxidation Studies

Research has explored the electrochemical oxidation of 2-Morpholinoaniline derivatives, demonstrating their potential in green and environmentally friendly synthesis processes. For instance, studies on the electrochemical trimerization of 4-morpholinoaniline have shown that it can be conducted in aqueous solutions under various pH conditions, leading to the production of trimeric forms of the compound with high atom economy and environmental friendliness Esmaili & Nematollahi, 2011. Similarly, the electrochemical oxidation of derivatives like 2,5-diethoxy-4-morpholinoaniline has been thoroughly investigated, revealing insights into the potential chemical transformations and the formation of complex products under varying pH conditions Beiginejad & Nematollahi, 2013.

Catalytic and Synthetic Applications

2-Morpholinoaniline has found applications in catalysis and synthetic chemistry, particularly in the formation of complex organic molecules. A noteworthy study detailed the palladium-catalyzed dehydrative tandem benzylation of 2-morpholinoanilines, presenting a novel and efficient route for synthesizing N-(1,2-diphenylethyl)-2-morpholinoanilines. This process emphasizes the compound's utility in forming new C–C bonds under mild conditions, showcasing its significance in organic synthesis Hikawa et al., 2018.

Pharmacological and Biological Studies

The precursor compound 3-fluoro-4-morpholinoaniline, closely related to 2-morpholinoaniline, underscores the importance of morpholinoaniline derivatives in pharmacology. It serves as a critical intermediate for the antibiotic drug linezolid, leading to the synthesis of new sulfonamides and carbamates with notable antimicrobial activity. These derivatives have demonstrated efficacy against a range of bacterial and fungal strains, highlighting the therapeutic potential of morpholinoaniline derivatives in medicine Janakiramudu et al., 2017.

Photophysical Studies

2-Morpholinoaniline derivatives have been investigated for their photophysical properties, particularly in the development of new phthalocyanine compounds with potential applications in photodynamic therapy (PDT). Research into tosylated 4-morpholinoaniline units fused with phthalocyanines has shown promising results in DNA interaction studies and anticancer properties, indicating the potential of these compounds in therapeutic applications targeting cancer cells Yalazan et al., 2020.

Safety And Hazards

2-Morpholinoaniline is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended when handling this compound .

Relevant Papers One relevant paper discusses a palladium-catalyzed dehydrative tandem benzylation of 2-morpholinoanilines . This research represents a straightforward and efficient synthetic route for N-(1,2-diphenylethyl)-2-morpholinoanilines . Another paper presents a novel and efficient approach for the synthesis of momelotinib, where 4-morpholinoaniline, a compound similar to 2-Morpholinoaniline, is used .

properties

IUPAC Name

2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLVAYDAHQMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352822
Record name 2-Morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoaniline

CAS RN

5585-33-1
Record name 2-Morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinoaniline
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Record name 2-Morpholinoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
H Hikawa, R Ichinose, S Kikkawa, I Azumaya - Green Chemistry, 2018 - pubs.rsc.org
… On the basis of these results and our previous report, 16,17 we propose a catalytic system for the benzylation of 2-morpholinoaniline (1a) with benzyl alcohol (2a) on water as illustrated …
Number of citations: 33 pubs.rsc.org
A Kacmaz, NG Deniz, SG Aydinli, C Sayil… - Open …, 2019 - degruyter.com
… We initially attempted the synthesis of N(H)-substituted-1,4-naphthoquinones 3a-f by the reaction of 1 with different amines (2-morpholinoaniline 2a, tert-Butyl 4-aminobenzoate 2b, 4-tert…
Number of citations: 22 www.degruyter.com
LB Schenkel, EF DiMauro, HN Nguyen… - Bioorganic & Medicinal …, 2017 - Elsevier
… an analogous sequence beginning with 2-morpholinoaniline, elaborating through the … (synthesis not shown), using either 2-morpholinoaniline or CD-ring anilines 32 followed by …
Number of citations: 8 www.sciencedirect.com
L Mann, M Lang, P Schulze, JH Halz, R Csuk… - Amino Acids, 2021 - Springer
… Method B: Amide coupling of d- or l-Boc-phenylalanine with 2-morpholinoaniline followed by Boc deprotection and amide coupling with 2-thiophenecarboxylic acid. PyBOP ® (…
Number of citations: 3 link.springer.com
X Sun, XH Lv, LM Ye, Y Hu, YY Chen… - Organic & …, 2015 - pubs.rsc.org
… However, 2-morpholinoaniline (1e) and 2-(4-methylpiperazin-1-yl)aniline (1f) are unreactive. The lower electronic density of these nitrogen heterocycles may inhibit the reaction. The …
Number of citations: 46 pubs.rsc.org
A Nagaraj, M Aparna, PR Naik, S Raghuveer, GN Rao - chemistry-journal.org
… of 1-chloro-2-nitrobenzene with morpholine under reflux for 24 h, in 96% of yield21, which on reduction with zinc dust in the presence of hydrochloric acid, afforded 2-morpholinoaniline …
Number of citations: 2 chemistry-journal.org
A Kacmaz, Z Hamurcu - Phosphorus, Sulfur, and Silicon and the …, 2018 - Taylor & Francis
… 1 (760 mg, 2.4 mmol) and 2-morpholinoaniline 4c (430 mg, 2.4 mmol) or a solution of 2-bromo-1,4-naphthoquinone 2 (1 g, 4.2 mmol) and 2-morpholinoaniline 4c (750 mg, 4.2 mmol) in …
Number of citations: 6 www.tandfonline.com
QY Li, SY Cheng, HT Tang, YM Pan - Green Chemistry, 2019 - pubs.rsc.org
… A moderate yield was observed for 2-morpholinoaniline (2bj). When the substrate was 2-thiomorpholinoaniline, the reaction yielded the corresponding product 2bk in a trace amount. …
Number of citations: 58 pubs.rsc.org
ÁM Martínez, N Rodríguez, RG Arrayás… - Chemical …, 2014 - pubs.rsc.org
… The resulting 2-morpholinoaniline was next derivatized into the corresponding benzimidazol 59via an oxidative cyclization reaction. Although the mechanism is unclear at this point, the …
Number of citations: 121 pubs.rsc.org
SA Egu, EA Onoabedje, UC Okoro… - Mini-Reviews in …, 2022 - ingentaconnect.com
Quinoline-5,8-dione and naphthoquinone nuclei are very important substructures in industrial chemicals and pharmaceuticals. These compounds exhibit a wide variety of activities, …
Number of citations: 0 www.ingentaconnect.com

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